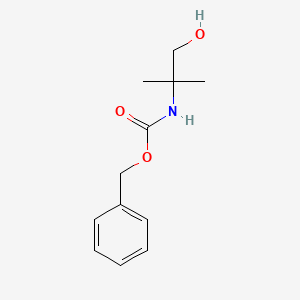

benzyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate

Description

Benzyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate is a carbamate derivative featuring a benzyloxycarbonyl (Cbz) protecting group attached to a branched hydroxyalkylamine moiety. This compound is structurally characterized by a tertiary alcohol (1-hydroxy-2-methylpropan-2-yl group) and a carbamate functional group, which is widely employed in organic synthesis to protect amines during multi-step reactions . Its synthesis typically involves the reaction of benzyl chloroformate with the corresponding amino alcohol under basic conditions. The compound’s steric hindrance from the branched alkyl chain and the polar hydroxyl group influence its reactivity and solubility, making it a versatile intermediate in stereoselective syntheses and pharmaceutical applications .

Properties

IUPAC Name |

benzyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-12(2,9-14)13-11(15)16-8-10-6-4-3-5-7-10/h3-7,14H,8-9H2,1-2H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXMLBZXMMMIGES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80489475 | |

| Record name | Benzyl (1-hydroxy-2-methylpropan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80489475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62471-40-3 | |

| Record name | Benzyl (1-hydroxy-2-methylpropan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80489475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | benzyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Carbamate Formation

- Reagents: Benzyl chloroformate, amine precursor (e.g., 1-amino-2-methylpropan-2-ol)

- Conditions: Basic aqueous medium (e.g., NaOH solution), low temperature (0–5 °C) initially, then room temperature stirring for 1–2 hours.

- Outcome: Formation of benzyl carbamate intermediate with high yield (typically >85%).

Amino Group Introduction via Reductive Amination

- Reagents: Ketone or aldehyde precursor (e.g., 2-methylpropan-2-one), ammonia or primary amine, sodium cyanoborohydride as reducing agent.

- Conditions: Mildly acidic to neutral pH, room temperature to 40 °C, reaction time 4–12 hours.

- Outcome: Conversion of carbonyl to amino alcohol intermediate.

Oximation to Introduce Hydroxyimino Group

- Reagents: Hydroxylamine hydrochloride or free hydroxylamine, base (e.g., pyridine or sodium acetate).

- Conditions: Solvent such as ethanol or aqueous medium, temperature 0–25 °C, reaction time 2–6 hours.

- Outcome: Formation of hydroxyimino derivative with retention of carbamate functionality.

Representative Experimental Procedure

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Carbamate formation | Benzyl chloroformate (1.1 equiv), amine (1 equiv), NaOH (1.1 equiv), 0 °C to RT, 2 h | 90 | Solid precipitates; product isolated by filtration and recrystallization |

| Reductive amination | Ketone (1 equiv), NH3 (excess), NaCNBH3 (1.2 equiv), pH ~6, RT, 6 h | 85 | Monitored by TLC; aqueous workup and extraction |

| Oximation | Hydroxylamine hydrochloride (1.2 equiv), pyridine (1.5 equiv), EtOH, RT, 4 h | 80 | Product purified by column chromatography |

Analytical and Research Findings

- Spectroscopic Data: The final compound shows characteristic carbamate carbonyl absorption near 1700 cm⁻¹ in IR, oxime N–O stretch around 910 cm⁻¹, and benzyl aromatic protons in ^1H NMR at 7.2–7.4 ppm.

- Purity: High-performance liquid chromatography (HPLC) confirms purity >95% after purification.

- Stability: The compound is stable when stored at 2–8 °C under dry conditions, sensitive to moisture and heat.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Molecular Formula | C12H16N2O3 |

| Molecular Weight | 236.27 g/mol |

| Key Reagents | Benzyl chloroformate, hydroxylamine, sodium cyanoborohydride |

| Solvents | Water, ethanol, pyridine |

| Temperature Range | 0–40 °C |

| Reaction Time | 2–12 hours depending on step |

| Typical Yields | 80–90% per step |

| Purification Methods | Filtration, recrystallization, chromatography |

| Analytical Techniques | NMR, IR, HPLC, MS |

Industrial Considerations

For scale-up, continuous flow reactors and automated synthesis platforms are employed to optimize reaction times and yields while maintaining product quality. Quality control includes rigorous chromatographic and spectroscopic analysis to ensure batch consistency.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The carbamate group can be reduced to form an amine.

Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Formation of benzyl N-(1-oxo-2-methylpropan-2-yl)carbamate.

Reduction: Formation of benzyl N-(1-amino-2-methylpropan-2-yl)carbamate.

Substitution: Formation of various substituted benzyl carbamates depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Properties

Benzyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate has been investigated for its potential as a non-nucleoside reverse transcriptase inhibitor (NNRTI). NNRTIs are crucial in the treatment of HIV, and compounds similar to this compound have shown promising results in inhibiting viral replication through structural modifications that enhance binding affinity to the reverse transcriptase enzyme .

Case Studies

Recent studies have demonstrated that derivatives of this compound exhibit significant antiviral activity. For instance, modifications to the carbamate structure have resulted in improved efficacy against HIV strains resistant to existing NNRTIs. These findings suggest a pathway for developing new therapeutic agents that can circumvent resistance mechanisms in viral infections .

Organic Synthesis

Synthetic Intermediates

this compound serves as a versatile intermediate in organic synthesis. It can be utilized for the preparation of various biologically active molecules, including those used in pharmaceuticals and agrochemicals. The compound's ability to protect amine groups during chemical reactions makes it valuable in multi-step synthesis processes.

Example Reactions

In one notable application, the compound was used as a protecting group for amines during the synthesis of complex natural products. The successful synthesis of intermediates like (R)-tert-butyl benzyl(1-((tert-butyldimethylsilyl)oxy)but-3-yn-2-yl)carbamate illustrates its utility in creating compounds with specific biological activities.

Biochemical Applications

Protective Agent in Cell Biology

Research indicates that this compound can transiently protect normal cells during therapeutic interventions, such as chemotherapy. This protective effect is particularly relevant for hematopoietic stem cells, where the compound helps mitigate damage from cytotoxic agents .

Mechanism of Action

The mechanism of action of benzyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity . It may also interact with cellular receptors and signaling pathways, modulating various biological processes .

Comparison with Similar Compounds

Physicochemical Properties

- Solubility: The hydroxyl group in the target compound enhances water solubility compared to non-polar analogs like benzyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate. However, fluorinated derivatives (e.g., trifluoroethyl analog) exhibit increased lipophilicity .

- Crystallinity : Analogs with rigid bicyclic frameworks (e.g., 3-azabicycloheptane) may crystallize more readily, aiding in X-ray structure determination using programs like SHELXL .

Research Findings and Limitations

- Stereoselectivity: The target compound’s branched hydroxyalkyl chain induces moderate enantioselectivity in organocatalytic reactions, though less pronounced than phenyl-substituted analogs .

- Most inferences derive from structural analysis and analogous systems .

Biological Activity

Benzyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate, also referred to as N-benzyloxycarbonyl-D-alaninol (Cbz-D-Ala-ol), is a carbamate derivative notable for its applications in organic synthesis and potential biological activities. This compound is particularly significant in the context of enzyme mechanisms and drug development, especially concerning antibiotic synthesis and modification of amino acids.

Chemical Structure and Properties

This compound has the following molecular characteristics:

- Molecular Formula : CHNO

- CAS Number : 62471-40-3

- Functional Groups : Carbamate, hydroxyl, and benzyl groups

This structure allows the compound to function effectively as a protecting group for amines during peptide synthesis, which is crucial in both organic and medicinal chemistry.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Enzyme Interaction : The compound has been studied for its ability to interact with various enzymes, particularly those involved in amino acid metabolism. Its reactivity profile allows it to act as a substrate or inhibitor, facilitating the study of enzyme mechanisms and pathways.

- Antimicrobial Potential : Due to its structural similarity to D-alanine derivatives, this compound may influence bacterial cell wall synthesis. This makes it a candidate for developing new antibiotics targeting resistant bacterial strains.

- Drug Development : The compound's role as a precursor in synthesizing pharmaceuticals highlights its importance in medicinal chemistry. Its derivatives have shown promise in various therapeutic areas, including antiarrhythmic and hypotensive applications.

Enzyme Mechanism Studies

A study focusing on the interaction of this compound with specific enzymes demonstrated its potential as a tool for probing enzyme activity. The compound was shown to selectively modify amino acid residues, which could lead to insights into enzyme function and regulation.

Antimicrobial Activity

Research has highlighted the potential of this compound in combating bacterial infections. A comparative analysis of its derivatives revealed significant antimicrobial activity against various strains, suggesting further exploration in antibiotic development.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to other carbamates:

| Compound Name | Biological Activity | Applications |

|---|---|---|

| This compound | Enzyme interaction, antimicrobial potential | Antibiotic synthesis, enzyme mechanism studies |

| Tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate | Antimicrobial, antiarrhythmic properties | Drug development, organic synthesis |

| Cbz-D-Ala-OH | Inhibition of bacterial cell wall synthesis | Antibiotic research |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for benzyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via reductive amination or carbamate coupling. A representative method involves the reduction of a precursor (e.g., [(S)-1-(methoxy-methyl-carbamoyl)-2-phenyl-ethyl]-carbamate) using lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF) at 20°C for 2 hours, followed by acidic workup . Optimization includes controlling stoichiometry (e.g., 1.1 equiv LiAlH₄) and reaction time to minimize side products.

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this carbamate?

- Methodology :

- ¹H/¹³C NMR : Characteristic peaks include the benzyloxy group (δ ~7.3 ppm for aromatic protons, δ ~66–68 ppm for the CH₂O carbon) and the carbamate carbonyl (δ ~155–160 ppm) .

- IR : Stretching vibrations for the carbamate C=O (~1700 cm⁻¹) and hydroxyl group (~3400 cm⁻¹) confirm functional groups. Compare with published spectra of analogous carbamates (e.g., tert-butyl N-azabicycloheptanyl carbamates) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodology : Use flash chromatography with ethyl acetate/hexane gradients (e.g., 20–40% EtOAc) to separate polar byproducts. For higher purity, recrystallize from dichloromethane/hexane mixtures . Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How does stereochemistry at the hydroxypropan-2-yl moiety influence biological activity or binding affinity?

- Methodology : Synthesize enantiomers via chiral auxiliaries (e.g., (R)- or (S)-tert-butyl carbamates) and evaluate activity in assays. For example, analogs like MDL 28170 (a calpain inhibitor) show stereospecific binding to proteases . Use X-ray crystallography (SHELX refinement ) or circular dichroism to correlate configuration with activity.

Q. What computational approaches predict the interaction of this carbamate with enzymatic targets (e.g., proteases or kinases)?

- Methodology : Perform molecular docking (AutoDock Vina) using the crystal structure of target enzymes (e.g., calpain or HIF-1α). Parameterize the carbamate’s electrostatic potential using DFT calculations (B3LYP/6-31G*) . Validate predictions with surface plasmon resonance (SPR) binding assays .

Q. How can structural modifications enhance metabolic stability or reduce off-target effects?

- Methodology :

- Bioisosteric replacement : Substitute the benzyl group with fluorinated aryl rings (e.g., 4-fluorobenzyl) to improve lipophilicity and stability .

- Prodrug design : Convert the hydroxyl group to a phosphate ester for targeted release in acidic environments (e.g., tumor microenvironments) .

Q. What analytical techniques resolve contradictions in reported bioactivity data for carbamate derivatives?

- Methodology : Conduct meta-analysis of published IC₅₀ values, noting assay conditions (e.g., cell lines, incubation times). For example, discrepancies in HIF-1α inhibition may arise from varying oxygen levels in cell cultures. Validate using standardized hypoxia-inducible factor (HIF) reporter assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.